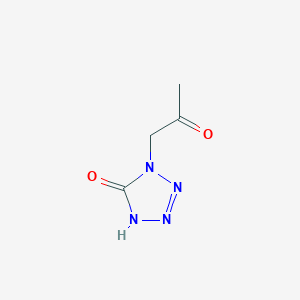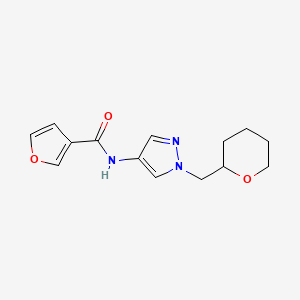
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide, also known as THPPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPF is a synthetic compound that belongs to the class of pyrazole derivatives and is used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
Researchers Jun Hu, Ji-kui Wang, Taoyu Zhou, and Yanhua Xu (2011) explored the microwave-assisted synthesis of tetrazolyl pyrazole amides, showcasing its efficiency in producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities. The study underscores the advantages of microwave synthesis, including shorter reaction times compared to traditional methods, highlighting its potential in rapid and efficient compound development (Jun Hu et al., 2011).
Synthesis of Furan and Pyrazole Derivatives
El’chaninov, Aleksandrov, and Stepanov (2018) investigated the synthesis of furan and pyrazole derivatives, emphasizing the diverse potential applications of these compounds. Their work involved the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its subsequent transformations, demonstrating the versatility of furan and pyrazole scaffolds in synthetic chemistry (M. M. El’chaninov et al., 2018).
Antimicrobial Activity of Pyran and Furan Derivatives
A study by Aytemi̇r, Erol, Hider, and Özalp (2003) focused on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with notable antimicrobial activity. This research highlights the significance of pyran and furan derivatives in developing new antimicrobial agents, showcasing their efficacy against various bacterial and fungal pathogens (M. Aytemi̇r et al., 2003).
Theoretical Calculations and Synthesis of Pyrazole-3-Carboxamide Derivatives
Yıldırım and Kandemirli (2005) presented theoretical calculations alongside the synthesis of pyrazole-3-carboxamide and -3-carboxylate derivatives. Their study sheds light on the structural and electronic properties of these compounds, providing insights into their potential applications in various domains, including pharmaceuticals and material science (İ. Yıldırım & F. Kandemirli, 2005).
Novel Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines by Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) demonstrated the antiprotozoal potential of these compounds. Their study indicates the therapeutic applications of furan and pyrazole derivatives in treating protozoal infections, highlighting their effectiveness against Trypanosoma and Plasmodium species (M. Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(11-4-6-19-10-11)16-12-7-15-17(8-12)9-13-3-1-2-5-20-13/h4,6-8,10,13H,1-3,5,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWBLUCESDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

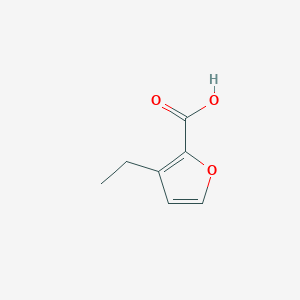
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)

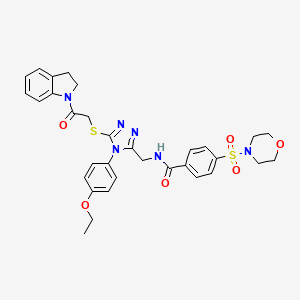
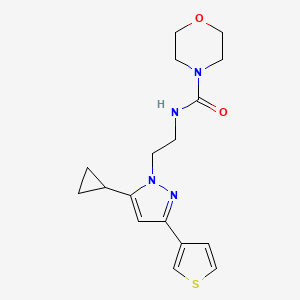
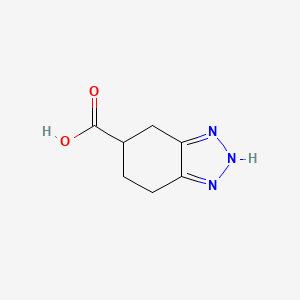
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
